molecular formula C12H22N2O3 B8374495 tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate

Cat. No.: B8374495
M. Wt: 242.31 g/mol
InChI Key: RZNHDYGCLDEGLK-BXKDBHETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is a bicyclic compound that features a unique structure with a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and cyclic ethers.

    Cyclization: The key step involves the cyclization of the amino alcohol with a cyclic ether under acidic or basic conditions to form the bicyclic structure.

    Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ether groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (1S,6S)-1-amino-4-oxa-8-azabicyclo[4.3.0]nonane: Lacks the tert-butoxycarbonyl protection.

    (1S,6S)-1-tert-butoxycarbonylamino-4-oxa-8-azabicyclo[4.3.0]octane: Different ring size.

Uniqueness

tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protection. This combination imparts distinct reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-4-5-16-7-9(12)6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1

InChI Key

RZNHDYGCLDEGLK-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCOC[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CCOCC1CNC2

Origin of Product

United States

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